6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine
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Overview
Description
6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure combining a furo[2,3-d]pyrimidine core with a thiadiazole moiety, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the thiadiazole moiety: This step involves the reaction of the intermediate with thiosemicarbazide under reflux conditions to form the thiadiazole ring.
Final coupling: The final step involves coupling the thiadiazole intermediate with the furo[2,3-d]pyrimidine core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole moiety and exhibits similar biological activities.
6-chlorobenzo[d]thiazol-2-yl derivatives: Contains a benzothiazole ring and is used in similar applications.
1,3,4-oxadiazole derivatives: Contains an oxadiazole ring and is known for its antimicrobial properties.
Uniqueness
6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine is unique due to its combination of a furo[2,3-d]pyrimidine core with a thiadiazole moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H10ClN5OS |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H10ClN5OS/c1-8-11-13(20-15-21-19-7-23-15)17-6-18-14(11)22-12(8)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,17,18,20,21) |
InChI Key |
YOIKJRNDNOWXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=NC=NC(=C12)NC3=NN=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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